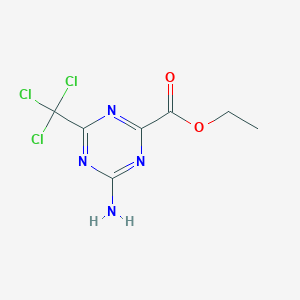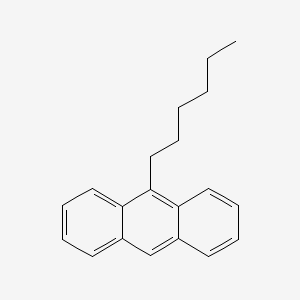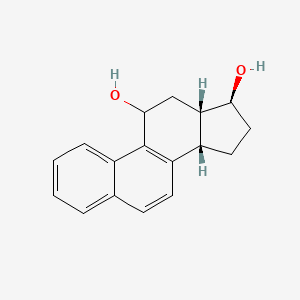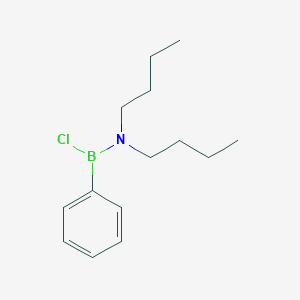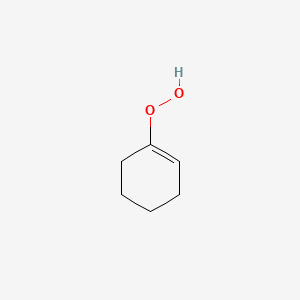
Cyclohexenyl hydroperoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexenyl hydroperoxide is an organic compound with the molecular formula C₆H₁₀O₂ It is a hydroperoxide derivative of cyclohexene, characterized by the presence of a hydroperoxy group (-OOH) attached to the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexenyl hydroperoxide can be synthesized through the oxidation of cyclohexene. One common method involves the use of molecular oxygen in the presence of a catalyst such as N-hydroxyphthalimide (NHPI) and transition metal compounds like iron (III) benzoate or copper (II) acetate. The reaction is typically carried out in an acetonitrile solution at around 60°C .
Industrial Production Methods: Industrial production of this compound often involves the liquid-phase oxidation of cyclohexene using environmentally benign oxidants such as hydrogen peroxide or tert-butyl hydroperoxide. The process is catalyzed by heterogeneous transition metal-based catalysts, which enhance the selectivity and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexenyl hydroperoxide undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form cyclohexenone and cyclohexenol.
Reduction: The hydroperoxy group can be reduced to form cyclohexanol.
Substitution: The hydroperoxy group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, hydrogen peroxide, and tert-butyl hydroperoxide are commonly used oxidants.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used to substitute the hydroperoxy group.
Major Products:
Oxidation: Cyclohexenone, cyclohexenol, and epoxycyclohexane.
Reduction: Cyclohexanol.
Substitution: Depending on the nucleophile, different substituted cyclohexene derivatives can be formed.
Applications De Recherche Scientifique
Cyclohexenyl hydroperoxide has several applications in scientific research:
Biology: It serves as a model compound for studying oxidative stress and the role of hydroperoxides in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive molecules.
Mécanisme D'action
The mechanism of action of cyclohexenyl hydroperoxide involves the formation of free radicals through the homolytic cleavage of the O-O bond. These radicals can initiate various chain reactions, leading to the formation of different products. The compound can also act as an electrophilic reactant, participating in epoxidation and allylic oxidation reactions .
Comparaison Avec Des Composés Similaires
Cyclohexyl hydroperoxide: Similar in structure but lacks the double bond present in cyclohexenyl hydroperoxide.
tert-Butyl hydroperoxide: A commonly used hydroperoxide in organic synthesis, but with a different alkyl group.
Hydrogen peroxide: A simple and widely used oxidant with two hydroperoxy groups.
Uniqueness: this compound is unique due to its ability to undergo both epoxidation and allylic oxidation, providing access to a variety of functionalized products. Its reactivity is influenced by the presence of the double bond in the cyclohexene ring, which distinguishes it from other hydroperoxides .
Propriétés
Numéro CAS |
27254-23-5 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
1-hydroperoxycyclohexene |
InChI |
InChI=1S/C6H10O2/c7-8-6-4-2-1-3-5-6/h4,7H,1-3,5H2 |
Clé InChI |
QEEPPWQOVJWUBC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



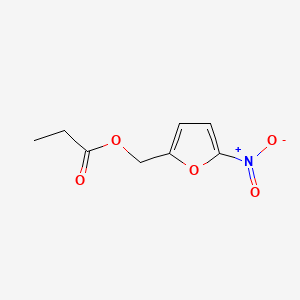
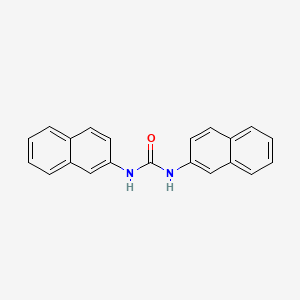


![Phenol, 4-[(3-methylphenyl)methyl]-](/img/structure/B14697257.png)
![1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane](/img/structure/B14697265.png)
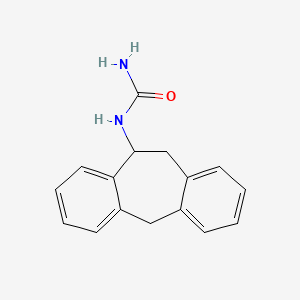
![2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione](/img/structure/B14697282.png)

